molecular formula C9H12N4 B12532624 1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 676614-08-7

1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B12532624
CAS No.: 676614-08-7
M. Wt: 176.22 g/mol
InChI Key: AXEMVPRPRAXVCC-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine moiety. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of polar solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce partially saturated derivatives.

Scientific Research Applications

1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This action involves the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating the expression of inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceutical agents such as zolpidem.

    Imidazo[1,5-a]pyridine: Studied for its potential as a GABA receptor agonist.

Uniqueness

1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate NF-kappa-B activity sets it apart from other imidazopyridines, making it a valuable compound for research in inflammation and cancer.

Properties

CAS No.

676614-08-7

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1,6,7-trimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-5-4-11-8-7(6(5)2)13(3)9(10)12-8/h4H,1-3H3,(H2,10,11,12)

InChI Key

AXEMVPRPRAXVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)N(C(=N2)N)C

Origin of Product

United States

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